(2R)-2-Cyanoheptan-2-yl methyl carbonate
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Overview
Description
(2R)-2-Cyanoheptan-2-yl methyl carbonate is an organic compound with a unique structure that includes a cyano group and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Cyanoheptan-2-yl methyl carbonate typically involves the reaction of (2R)-2-cyanoheptan-2-ol with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Cyanoheptan-2-yl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-cyanoheptan-2-ol and methanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Hydrolysis: (2R)-2-Cyanoheptan-2-ol and methanol.
Reduction: (2R)-2-Aminoheptan-2-yl methyl carbonate.
Substitution: Various substituted carbonate esters depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Cyanoheptan-2-yl methyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or active pharmaceutical ingredients.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R)-2-Cyanoheptan-2-yl methyl carbonate depends on its specific application. In drug development, it may act as a prodrug, where the carbonate ester is hydrolyzed in vivo to release the active drug. The cyano group can also interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Cyanoheptan-2-yl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-Cyanoheptan-2-yl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-Cyanoheptan-2-yl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-Cyanoheptan-2-yl methyl carbonate is unique due to its specific combination of a cyano group and a carbonate ester
Properties
CAS No. |
917973-16-1 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[(2R)-2-cyanoheptan-2-yl] methyl carbonate |
InChI |
InChI=1S/C10H17NO3/c1-4-5-6-7-10(2,8-11)14-9(12)13-3/h4-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
GFMJNTKJDHMMKF-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@](C)(C#N)OC(=O)OC |
Canonical SMILES |
CCCCCC(C)(C#N)OC(=O)OC |
Origin of Product |
United States |
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